molecular formula C15H12FNO4 B7962961 Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate CAS No. 1820666-85-0

Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate

Cat. No.: B7962961
CAS No.: 1820666-85-0
M. Wt: 289.26 g/mol
InChI Key: FVPXLSVHHOTWFQ-UHFFFAOYSA-N
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Description

Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is a complex organic compound characterized by its fluorine and methoxycarbonyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyridines or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its fluorine and methoxycarbonyl groups make it a versatile building block for designing new compounds with desired properties.

Biology: In biological research, Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays. Its unique structure allows for selective binding to specific biological targets.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-(methoxycarbonyl)benzoate: Similar structure but lacks the pyridine ring.

  • Methyl 5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylate: Similar structure but with a methoxy group instead of methoxycarbonyl.

Uniqueness: Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is unique due to its combination of fluorine and methoxycarbonyl groups on the pyridine ring, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

methyl 5-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-20-14(18)11-5-10(7-17-8-11)9-3-4-12(13(16)6-9)15(19)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPXLSVHHOTWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134141
Record name 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-85-0
Record name 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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